1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
Synthesis Analysis
Benzofuran compounds, such as this one, can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . The structure of this particular compound includes a benzofuran ring attached to a carbamate group, which includes a 3-chlorophenyl moiety.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzofuran derivatives have been synthesized using various methods, including free radical cyclization cascades and proton quantum tunneling .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as the one , have shown strong biological activities, including anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Antibacterial Properties
Benzofuran derivatives have been found to exhibit antibacterial properties . The antimicrobial activity can be influenced by the substituent on the 4-position of the benzofuran, particularly when it contains halogens or hydroxyl groups .
Anti-Oxidative Activity
Benzofuran compounds have also been found to possess anti-oxidative activities . This property could be beneficial in the treatment of diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown potential anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Neuroprotective Effects
Benzofuran derivatives have been studied for their neuroprotective effects . These compounds could potentially be used in the treatment of neurodegenerative diseases.
Anticancer Agents
Benzofuran derivatives have been highlighted as potential anticancer agents . Evaluating the chemical structure of these compounds could guide future medicinal chemists in designing new drugs for cancer therapy .
Drug Prospects
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthetic Chemical Raw Materials
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . This makes benzofuran derivatives essential compounds in the design of novel therapies .
Future Directions
properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11(23-18(21)20-14-7-4-6-13(19)10-14)16-9-12-5-3-8-15(22-2)17(12)24-16/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGDGNGPPWTAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)OC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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